Cy3.5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C39H42N2O14S4 |

|---|---|

Molekulargewicht |

891.0 g/mol |

IUPAC-Name |

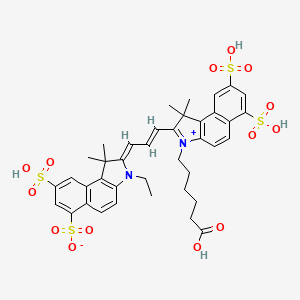

(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C39H42N2O14S4/c1-6-40-29-16-14-25-27(19-23(56(44,45)46)21-31(25)58(50,51)52)36(29)38(2,3)33(40)11-10-12-34-39(4,5)37-28-20-24(57(47,48)49)22-32(59(53,54)55)26(28)15-17-30(37)41(34)18-9-7-8-13-35(42)43/h10-12,14-17,19-22H,6-9,13,18H2,1-5H3,(H4-,42,43,44,45,46,47,48,49,50,51,52,53,54,55) |

InChI-Schlüssel |

SMRJSACRIKPVSW-UHFFFAOYSA-N |

Isomerische SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Kanonische SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Cy3.5 Dye in Research

Introduction

Cyanine 3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its utility in a wide array of life science research applications.[1][2] Characterized by its bright orange-red fluorescence, this compound serves as a robust tool for labeling and detecting various biomolecules.[1][3] Structurally, it features a polymethine chain connecting two nitrogen-containing heterocyclic rings, a configuration that dictates its spectral properties.[2] As a member of the benzo-fused cyanine dyes, indicated by the ".5" suffix, it offers a unique spectral position between the more common Cy3 and Cy5 dyes.[4][5][]

This guide provides a comprehensive overview of this compound's technical specifications, core applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.

Core Properties and Data Presentation

This compound is valued for its high molar extinction coefficient, good quantum yield, and photostability, which collectively contribute to bright and durable fluorescent signals.[1][3] These properties make it an excellent choice for experiments requiring sensitive detection and prolonged imaging.[3] The key photophysical and spectral properties of this compound are summarized below. It is important to note that exact spectral values can vary slightly depending on the solvent environment and the specific chemical form of the dye (e.g., free acid vs. NHS ester).[2]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~579 - 591 nm | [1][2][3][7][8] |

| Emission Maximum (λem) | ~591 - 604 nm | [1][2][3][7][8] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [1][2][9][] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | [1][2][] |

| Stokes Shift | ~15 nm | [3][9] |

| Molecular Weight | ~608 g/mol | [8][9] |

Core Applications in Research

The versatility and bright fluorescence of this compound make it suitable for numerous research applications. It is most commonly supplied as an N-Hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides to form stable covalent bonds.[9][11]

Key Applications Include:

-

Fluorescence Microscopy: Ideal for high-resolution imaging of cellular components and processes.[3][12]

-

Flow Cytometry: Provides bright and distinct signals for effective cell sorting and population analysis.[1][3]

-

Biomolecule Labeling: Serves as a robust fluorescent tag for proteins, antibodies, and nucleic acids used as molecular probes.[3][9]

-

Immunoassays: Enhances the detection and quantification of proteins and antibodies in formats like Western blotting.[3]

-

Advanced Techniques: Used in specialized applications such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence In Situ Hybridization (FISH).[9][13]

A generalized workflow for labeling biomolecules with this compound is depicted below.

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible results. The following sections provide methodologies for common applications of this compound dye.

Protocol 1: Covalent Labeling of Antibodies with this compound-NHS Ester

This protocol outlines the procedure for covalently labeling primary amine groups on antibodies.

A. Reagent Preparation

-

Antibody Solution: Adjust the antibody to a concentration of 1-2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[1]

-

Dye Stock Solution: Immediately before use, allow the vial of this compound-NHS ester to equilibrate to room temperature. Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[1][9]

B. Conjugation Reaction

-

While gently vortexing, slowly add the dissolved this compound dye to the antibody solution.[1] The recommended starting molar ratio of dye-to-antibody is between 10:1 and 20:1, though this may require optimization.[1][12]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12]

C. Purification

-

Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.

-

Collect the first colored fraction, which contains the this compound-labeled antibody.

-

Measure the absorbance of the conjugate at 280 nm (for protein) and ~581 nm (for this compound) to determine the degree of labeling.

Protocol 2: Immunofluorescence Staining of Cells for Flow Cytometry

This protocol details the use of a this compound-conjugated antibody for cell surface staining and analysis by flow cytometry.

A. Reagents

-

Cell Suspension: Single-cell suspension at a concentration of 1x10⁶ cells/mL.

-

Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.1% sodium azide.

-

Fc Receptor Blocking Solution: To prevent non-specific antibody binding.[1]

-

This compound-conjugated Antibody: Use at the predetermined optimal concentration.

B. Staining Procedure

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

(Optional but Recommended) Add Fc receptor blocking solution and incubate for 10-15 minutes at 4°C.[1]

-

Add the optimal amount of this compound-conjugated antibody to the cells. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[1]

-

Add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Carefully decant the supernatant.[1]

-

Repeat the wash step twice.[1]

-

Resuspend the cell pellet in 500 µL of staining buffer and analyze on a flow cytometer equipped with appropriate lasers (e.g., 561 nm) and filters.

Protocol 3: Labeling of Amino-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.

A. Reagent Preparation

-

Amino-Modified Oligonucleotide: Resuspend the lyophilized oligonucleotide in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) to a stock concentration of 1 mM.[9] Tris-based buffers must be avoided as they contain primary amines.[9]

-

This compound-NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution in anhydrous DMSO immediately before use.[9]

B. Labeling Reaction

-

In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with labeling buffer to a final volume of 200 µL.

-

Add 20 µL of the 10 mg/mL this compound-NHS ester stock solution to the oligonucleotide.[9]

-

Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[9]

C. Purification

-

Purify the labeled oligonucleotide from excess dye using ethanol precipitation or a suitable chromatography method (e.g., HPLC).

-

Validate the final product by spectrophotometry to confirm labeling.

Logical Relationships and Advantages

The utility of this compound in research is a direct consequence of its favorable chemical and physical properties. The diagram below illustrates the relationship between its core characteristics and its successful application in sensitive, fluorescence-based assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. Cyanine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cy3.5 Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Cyanine 3.5 (Cy3.5) fluorescent dye, a prominent member of the cyanine family. Known for its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield, this compound is a versatile tool in various life science applications. This document details its core properties, chemical structure, and established experimental protocols for its use in biomolecule labeling and fluorescence imaging.

Core Properties and Structure

This compound is a synthetic organic fluorophore characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings, specifically benzoindole in the case of this compound.[][2] This conjugated system is the basis of its fluorescent properties. The dye is frequently utilized in a reactive form, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent attachment to biomolecules.[3][4][5]

Photophysical & Chemical Properties

The spectral characteristics of this compound make it compatible with common laser lines (e.g., 561 nm or 594 nm) and filter sets for red fluorophores like Texas Red.[6][] Key quantitative properties are summarized below.

| Property | Value Range | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm[2][4][8][9] | The peak wavelength for light absorption. |

| Emission Maximum (λem) | ~591 - 604 nm[2][4][8][9] | The peak wavelength of emitted fluorescence. |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹[2][4][] | A measure of the dye's ability to absorb light. |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35[2][4][] | The efficiency of converting absorbed light into emitted fluorescence. |

| Stokes Shift | ~12 - 23 nm[2][9] | The difference between excitation and emission maxima. |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF)[4][5][][10] | Non-sulfonated forms require an organic co-solvent for labeling reactions in aqueous buffers.[] |

Experimental Protocols

This compound is widely used for covalently labeling proteins, antibodies, and nucleic acids.[3][11] The most common conjugation chemistry involves the reaction of a this compound NHS ester with primary amines on the target biomolecule.

Protocol 1: Covalent Labeling of Proteins with this compound NHS Ester

This protocol outlines a general procedure for labeling primary amines (e.g., on lysine residues) of a protein with this compound NHS ester.

Principle: The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines in a mild basic environment (pH 8.3-8.5) to form a stable, covalent amide bond.[12]

Materials Required:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES).

-

This compound NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

1 M Sodium bicarbonate buffer, pH 8.3.

-

Purification column (e.g., gel filtration, such as a Sephadex G-25 column).

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).

Detailed Methodology:

-

Protein Preparation:

-

Dye Preparation:

-

Conjugation Reaction:

-

Add the reactive dye solution to the protein solution while gently vortexing. A typical starting molar ratio of dye to protein is 10:1 to 15:1, though this may require optimization.[6][10] The volume of organic solvent should not exceed 10% of the total reaction volume to prevent protein precipitation.[10]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[6][13]

-

-

Purification:

-

To stop the reaction, you can optionally add a quenching buffer to a final concentration of 50-100 mM.[10]

-

Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[10][12] The labeled protein will typically elute or be retained first.

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~591 nm (for this compound).[10]

-

The degree of labeling (DOL) can be calculated using the Beer-Lambert law, after correcting the A280 reading for the dye's absorbance at that wavelength (Correction Factor, CF280 ≈ 0.22).[5]

-

Protocol 2: Indirect Immunofluorescence Staining

This protocol describes a standard procedure for using a this compound-conjugated secondary antibody to visualize a target protein in fixed cells.

Principle: An unlabeled primary antibody first binds specifically to the target antigen within the cell. Then, a secondary antibody conjugated with this compound, which is directed against the host species of the primary antibody, is used for fluorescent detection.

Materials Required:

-

Cells cultured on coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking Buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibody specific to the target protein.

-

This compound-conjugated secondary antibody.

-

Antifade mounting medium.

Detailed Methodology:

-

Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

-

Washing: Wash the cells three times with PBS.[6]

-

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[6]

-

Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate with the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Washing: Wash the cells three times with PBS.[6]

-

Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[6]

-

Final Washes: Wash the cells three times with PBS, ensuring protection from light.[6]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[6]

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., TRITC or Texas Red filters).[6][14]

References

- 2. benchchem.com [benchchem.com]

- 3. Cyanine 3.5 monosuccinimidyl ester [equivalent to this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 4. This compound NHS ester, 2231670-86-1 | BroadPharm [broadpharm.com]

- 5. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]

- 6. benchchem.com [benchchem.com]

- 8. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 9. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 10. benchchem.com [benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. interchim.fr [interchim.fr]

- 13. jenabioscience.com [jenabioscience.com]

- 14. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]

The Core Principles of Cy3.5 Fluorescence: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of the Cy3.5 dye, a widely utilized fluorophore in biological research and diagnostics. This guide provides a comprehensive overview of its photophysical properties, detailed experimental protocols for its application, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Fundamental Principles of this compound Fluorescence

This compound, a member of the cyanine dye family, is a synthetic orange-red fluorescent dye.[1] Its fluorescence originates from its chemical structure, which is characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[1][] The absorption of light by this conjugated system excites an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon, a phenomenon known as fluorescence. The specific spectral properties of this compound are determined by the length and composition of this polymethine chain.[1]

The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur.

References

Cy3.5: A Technical Guide to its Excitation and Emission Spectra for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye Cyanine 3.5 (Cy3.5). A member of the cyanine family of synthetic dyes, this compound is a valuable tool in various biological and biotechnological research fields, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2] Its bright orange-red fluorescence, high molar extinction coefficient, and good quantum yield make it a popular choice for labeling biomolecules such as proteins and nucleic acids.[2][3]

Core Spectroscopic Properties of this compound

The utility of a fluorophore is fundamentally determined by its spectral characteristics. This compound exhibits a distinct excitation and emission profile, which dictates the appropriate instrumentation and experimental design for its use. The key quantitative data for this compound are summarized in the table below. It is important to note that the precise spectral properties can be influenced by the molecular environment, such as the solvent and the biomolecule to which it is conjugated.[1]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~579 - 591 nm | The peak wavelength at which the dye most efficiently absorbs light.[1][3][4][5] |

| Emission Maximum (λem) | ~591 - 604 nm | The peak wavelength of the emitted fluorescence.[1][3][4][5] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1][3][6] |

| Fluorescence Quantum Yield (Φ) | 0.15 - 0.35 | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[1][3][6][7] |

| Stokes Shift | ~12 - 23 nm | The difference between the excitation and emission maxima.[1][2] |

| Molecular Weight | ~608 g/mol | [5] |

Experimental Workflows and Protocols

The effective use of this compound in research necessitates well-defined experimental protocols. Below are detailed methodologies for common applications, including antibody conjugation and cellular imaging techniques.

Antibody Conjugation with this compound NHS Ester

This protocol outlines the covalent labeling of an antibody with an N-hydroxysuccinimide (NHS) ester of this compound, which readily reacts with primary amines on the protein to form stable amide bonds.[8]

Workflow for conjugating antibodies with this compound NHS ester.

Methodology:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, dialyze the antibody against PBS. Adjust the antibody concentration to 1-2 mg/mL and the pH to 8.3-8.5 using 1 M sodium bicarbonate.[3]

-

Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[3]

-

Conjugation Reaction: Slowly add the dissolved dye to the antibody solution while gently vortexing. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point, though the optimal ratio should be determined empirically.[3]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3]

-

Purification: Separate the labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[3]

Live-Cell Imaging with this compound-Labeled Proteins

This protocol describes the introduction of a this compound-labeled protein into living cells for subsequent fluorescence microscopy.

Experimental workflow for live-cell imaging using this compound.

Methodology:

-

Cell Preparation: Plate cells on a glass-bottom dish or chamber slide at a suitable density for imaging individual cells. Allow the cells to adhere and grow for 24-48 hours.[8]

-

Introduction of Labeled Protein: Introduce the this compound-labeled protein into the cells using an appropriate method such as microinjection or electroporation.[8]

-

Imaging: Place the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Use appropriate filters for this compound (Excitation: ~580 nm, Emission: ~600 nm). To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. For time-lapse imaging, set the desired time intervals.[8]

Flow Cytometry with this compound-Conjugated Antibodies

This protocol provides a general procedure for staining suspended cells with a this compound-conjugated antibody for analysis by flow cytometry.

Workflow for cell staining and analysis by flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from your sample and wash the cells with cold Flow Cytometry Staining Buffer.

-

Fc Receptor Blocking (Optional but Recommended): To minimize non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.[3]

-

Antibody Staining: Add the optimal concentration of the this compound-conjugated antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.[3]

-

Washing: Wash the cells three times by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.[3]

-

Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters for this compound detection.[3]

Conclusion

This compound is a versatile and bright fluorescent dye with well-characterized spectral properties, making it a reliable choice for a multitude of biological applications. Its utility is demonstrated in techniques ranging from high-resolution microscopy to high-throughput flow cytometry. By understanding its core characteristics and employing optimized experimental protocols, researchers can effectively leverage this compound to generate high-quality, reproducible data in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Spectrum [this compound (Cyanine-3.5)] | AAT Bioquest [aatbio.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Spectroscopic Signature of Cy3.5: A Technical Guide to its Molar Extinction Coefficient

For Immediate Release

Shanghai, China – December 17, 2025 – In the intricate world of fluorescence-based research, the precise characterization of fluorescent probes is paramount for reproducible and quantifiable results. This technical guide provides an in-depth exploration of the molar extinction coefficient of Cyanine3.5 (Cy3.5), a widely utilized orange-red fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core photophysical properties of this compound, detailed experimental protocols for the determination of its molar extinction coefficient, and a logical workflow for its application.

Core Photophysical Properties of this compound

This compound, a member of the cyanine dye family, is prized for its brightness and photostability, making it a versatile tool in applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1] Its spectral characteristics are central to its utility. A comprehensive summary of its key quantitative properties is presented in Table 1. It is important to note that these values can exhibit slight variations depending on the solvent environment and the specific chemical form of the dye (e.g., free acid vs. NHS ester).

| Property | Value Range | Notes |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of the dye's ability to absorb light at its excitation maximum. |

| Excitation Maximum (λex) | 579 - 591 nm | The peak wavelength at which the dye absorbs light.[2][3] |

| Emission Maximum (λem) | 591 - 604 nm | The peak wavelength of emitted fluorescence.[2][3] |

| Quantum Yield (Φ) | 0.15 - 0.35 | The efficiency of converting absorbed photons into emitted photons.[4] This property is highly sensitive to the molecular environment. |

| Stokes Shift | ~12 - 23 nm | The difference between the excitation and emission maxima.[1] |

Table 1: Quantitative Spectroscopic Data for this compound

Experimental Determination of the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental parameter determined by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Equation: A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the solution (mol/L)

A detailed protocol for the experimental determination of the molar extinction coefficient of this compound is provided below.

Protocol: Spectrophotometric Determination of Molar Extinction Coefficient

1. Materials and Equipment:

-

This compound dye (lyophilized powder)

-

High-purity solvent (e.g., dimethyl sulfoxide (DMSO) for stock solution, and phosphate-buffered saline (PBS) or another aqueous buffer for dilutions)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (with a 1 cm path length)

2. Procedure:

a. Preparation of a Concentrated Stock Solution: i. Accurately weigh a small amount of lyophilized this compound powder using an analytical balance. ii. Dissolve the powder in a precise volume of DMSO to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution.

b. Preparation of a Dilution Series: i. Perform a series of precise serial dilutions of the stock solution using the desired aqueous buffer (e.g., PBS) to prepare a set of standards with known concentrations. It is recommended to prepare at least five different concentrations. The absorbance values of these dilutions should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

c. Spectrophotometer Setup and Measurement: i. Turn on the spectrophotometer and allow the lamp to warm up and stabilize. ii. Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 500 nm to 650 nm). iii. Use a cuvette filled with the same buffer used for the dilutions as a blank to zero the instrument. iv. Measure the absorbance spectrum for each of the prepared dilutions, ensuring to rinse the cuvette with the next solution to be measured. v. Identify the wavelength of maximum absorbance (λmax) from the spectra.

d. Data Analysis: i. For each of the known concentrations, record the absorbance value at the determined λmax. ii. Plot a graph of absorbance (at λmax) on the y-axis versus concentration (in mol/L) on the x-axis. iii. Perform a linear regression analysis on the plotted data points. The resulting graph should be a straight line passing through the origin, in accordance with the Beer-Lambert law. iv. The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (b). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient of this compound in the chosen solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient of this compound.

Signaling Pathway and Logical Relationships

While this compound itself is not part of a signaling pathway, its application in biological research is often to visualize and quantify components of such pathways. For instance, this compound can be conjugated to antibodies to detect specific proteins in a signaling cascade through immunofluorescence. The logical relationship in such an experiment is a direct correlation between the fluorescence intensity of this compound and the abundance of the target protein.

The following diagram illustrates a generalized logical workflow for using a this compound-labeled antibody to detect a target protein.

This technical guide provides a foundational understanding of the molar extinction coefficient of this compound and the methodologies for its determination and application. Accurate knowledge and application of these principles are essential for leveraging the full potential of this powerful fluorescent probe in scientific research.

References

Unveiling the Quantum Yield of Cy3.5: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum yield of the fluorescent dye Cy3.5, a crucial parameter for researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of this compound's fluorescence, the factors influencing its quantum yield, and detailed experimental protocols for its measurement. Furthermore, it presents visual workflows for its application in cellular imaging and Förster Resonance Energy Transfer (FRET) experiments.

Core Properties of this compound

This compound is a synthetic, orange-red fluorescent dye belonging to the cyanine family, valued for its high molar extinction coefficient and sharp spectral peaks.[1] Its fluorescence quantum yield (Φ), the ratio of photons emitted to photons absorbed, is a critical measure of its efficiency as a fluorophore.[1]

Spectral Characteristics

The spectral properties of this compound can exhibit slight variations depending on its chemical form and the solvent environment.[1]

| Property | Value | Notes |

| Excitation Maximum (λex) | ~581 - 591 nm | The peak wavelength for absorbing light.[1] |

| Emission Maximum (λem) | ~596 - 604 nm | The peak wavelength of emitted fluorescence.[1] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum.[1] |

| Quantum Yield (Φ) | 0.15 - 0.35 | Highly sensitive to the molecular environment.[1] |

| Stokes Shift | ~15 - 23 nm | The difference between the excitation and emission maxima.[1] |

The quantum yield of this compound is not a fixed value but rather a range, significantly influenced by its immediate surroundings. Factors such as the solvent, viscosity, and conjugation to biomolecules like proteins or nucleic acids play a pivotal role in determining its fluorescent brightness.

Factors Influencing the Quantum Yield of this compound

The variability in the reported quantum yield of this compound underscores the importance of understanding the environmental factors that modulate its fluorescence.

Solvent and Viscosity: The viscosity of the solvent can impact the quantum yield of cyanine dyes. For instance, the quantum yield of the related dye Cy3 is significantly higher in glycerol (a viscous solvent) than in water.[2] This is attributed to the restriction of non-radiative decay pathways, such as cis-trans isomerization, in more viscous environments.

Conjugation to Biomolecules: Covalent attachment of this compound to biomolecules, particularly proteins, can lead to a significant enhancement of its fluorescence. Studies have shown that the quantum yield of Cy3 and this compound can increase by a factor of 2 to 3 upon conjugation to antibodies (IgG).[3][4] This anomalous fluorescence enhancement is a key advantage for researchers using this compound as a label in immunoassays and other protein-based detection methods. In contrast, other cyanine dyes like Cy5 do not exhibit this enhancement upon protein conjugation.[3][4]

When conjugated to DNA, the fluorescence of cyanine dyes is also modulated. The quantum yield of Cy3, for example, is highest when attached to the 5' terminus of single-stranded DNA and decreases upon the formation of a double-stranded duplex.[5][6]

Experimental Protocol: Relative Quantum Yield Measurement

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Calibrated spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield

-

A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent (e.g., phosphate-buffered saline, ethanol)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of five dilutions of both the this compound sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the this compound sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 580 nm for this compound).

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution.

-

The excitation wavelength should be the same for both the sample and the standard.

-

The emission scan range should cover the entire emission profile of the dye.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

Determine the slope (gradient) of the resulting linear plots for both the sample (Grad_S) and the standard (Grad_R).

-

-

Quantum Yield Calculation:

-

The quantum yield of the this compound sample (Φ_S) can be calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference standard.

-

Grad_S and Grad_R are the gradients of the plots for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

-

Visualizing Experimental Workflows with this compound

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Caption: Workflow for live-cell imaging using a this compound-labeled probe.

Caption: General workflow for a Förster Resonance Energy Transfer (FRET) experiment using a this compound-Cy5 pair.

Conclusion

The quantum yield of this compound is a dynamic property that is crucial for the successful design and interpretation of fluorescence-based experiments. By understanding the factors that influence its fluorescence and by employing standardized measurement protocols, researchers can effectively harness the capabilities of this versatile dye in a wide range of applications, from high-resolution cellular imaging to sensitive molecular interaction studies. This guide provides the foundational knowledge and practical methodologies to empower scientists in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anomalous fluorescence enhancement of Cy3 and this compound versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Chemical structure of Cyanine3.5

An In-depth Technical Guide to the Chemical Structure and Applications of Cyanine3.5

Introduction

Cyanine3.5 (Cy3.5) is a synthetic fluorescent dye belonging to the cyanine family of polymethine dyes.[1] It is characterized by its bright orange-red fluorescence and is widely utilized in various biological and chemical research applications.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common experimental applications of Cyanine3.5, intended for researchers, scientists, and professionals in drug development. This compound is valued for its high quantum yield, photostability, and sharp spectral peaks, making it a reliable tool for fluorescence-based assays.[2]

Chemical Structure

The core structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain.[1] The specific properties of each cyanine dye, such as its absorption and emission wavelengths, are determined by the nature of the heterocyclic rings and the length of the polymethine chain.

Cyanine3.5 is typically available as various derivatives to facilitate conjugation to different biomolecules. Common functional groups include N-hydroxysuccinimide (NHS) esters for labeling primary amines, maleimides for labeling thiols, and alkynes or azides for click chemistry reactions.[3] The non-sulfonated forms are generally soluble in organic solvents like DMF and DMSO, while sulfonated versions exhibit improved water solubility.[][5]

Below is the chemical structure of a common derivative, Cyanine3.5 NHS ester:

Note: An illustrative image of the chemical structure would be placed here in a final document. The search results provide the names and molecular formulas of various derivatives, such as Cyanine3.5 NHS ester (C₄₂H₄₄N₃BF₄O₄), which can be used to generate a precise chemical structure diagram.

Physicochemical and Spectral Properties

The spectral properties of Cyanine3.5 can be influenced by its local environment, including the solvent and the molecule to which it is conjugated.[6] However, its characteristic orange-red fluorescence is maintained across a range of conditions. The fluorescence is generally pH-insensitive between pH 4 and 10.[7]

| Property | Value | Source |

| Excitation Maximum (λex) | ~581 - 591 nm | [2][5] |

| Emission Maximum (λem) | ~596 - 605 nm | [2][] |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | [][5] |

| Quantum Yield (Φ) | 0.35 | [][5] |

| Stokes Shift | ~15 nm | [2] |

| Solubility | Soluble in DMF, DMSO; low in water (non-sulfonated) | [][5] |

| Storage | -20°C, protected from light | [][7] |

Experimental Protocols

Synthesis of (E)-Cyanine 3.5 Chloride

The synthesis of Cyanine3.5 is a multi-step process that involves the preparation of key heterocyclic precursors, followed by the construction of the polymethine bridge, and a final condensation reaction.[8]

Part 1: Synthesis of Precursors [8]

-

Synthesis of 2,3,3-trimethylindolenine: Phenylhydrazine is reacted with 3-methyl-2-butanone in the presence of an acid catalyst (e.g., glacial acetic acid) under reflux for 4-6 hours. The product is purified by vacuum distillation.

-

Synthesis of 1,2,3,3-Tetramethyl-3H-indolium tosylate: 2,3,3-trimethylindolenine is N-alkylated using methyl p-toluenesulfonate in a solvent like acetonitrile at 100-120°C for 12-24 hours.

Part 2: Synthesis of the Polymethine Bridge and Final Condensation [8]

-

A Vilsmeier-Haack type reaction is performed on an enaminone, followed by a reaction with aniline to create the polymethine bridge intermediate.

-

The final condensation reaction between the heterocyclic precursors and the polymethine bridge yields the asymmetric (E)-Cyanine 3.5 chloride dye. The crude product is purified by column chromatography.

Protocol for Labeling Antibodies with Cyanine3.5 NHS Ester

This protocol provides a general workflow for conjugating Cyanine3.5 NHS ester to an antibody.[6] NHS esters are reactive towards primary amino groups, such as the side chain of lysine residues.[9]

Materials:

-

Antibody solution (in amine-free buffer, e.g., PBS pH 7.4)

-

Cyanine3.5 NHS ester

-

Anhydrous DMSO or DMF

-

Purification column (e.g., gel filtration, dialysis)

Procedure:

-

Prepare Antibody Solution: Dissolve the antibody in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

-

Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Add the dye stock solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point of 10:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~591 nm).

-

-

Storage: Store the labeled antibody at 4°C or -20°C, protected from light.

Visualizations

The following diagrams illustrate key processes and relationships involving Cyanine3.5.

Caption: Workflow for labeling an antibody with Cyanine3.5 NHS ester.

Caption: Factors influencing the fluorescence properties of Cyanine3.5.

Applications in Research

Cyanine3.5 is a versatile fluorescent probe used in a multitude of applications:

-

Fluorescence Microscopy: For visualizing cellular structures and tracking labeled biomolecules within cells.[6]

-

Flow Cytometry: To identify and quantify specific cell populations using fluorescently labeled antibodies or probes.[2][6]

-

Biomolecule Labeling: Covalently attaching to proteins, peptides, and oligonucleotides for detection in various assays like Western blotting and electrophoretic mobility shift assays (EMSA).[2][9][10]

-

FRET Microscopy: Can be used as a donor or acceptor in Förster Resonance Energy Transfer experiments to study molecular interactions.[7]

Conclusion

(E)-Cyanine 3.5 chloride is a robust and versatile orange-red fluorescent dye with significant utility in biological research and drug development.[6] Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for sensitive detection and imaging applications.[2] A thorough understanding of its chemical structure, properties, and the appropriate experimental protocols for its use are crucial for obtaining reliable and reproducible results in advanced fluorescence-based studies.

References

- 1. Cyanine - Wikipedia [en.wikipedia.org]

- 2. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 3. Cyanine 3.5 alkyne [equivalent to this compound® alkyne] | AAT Bioquest [aatbio.com]

- 5. Cyanine3.5 dimethyl, 42849-61-6 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. Cyanine 3.5 monosuccinimidyl ester, potassium salt [same as GE this compound® NHS ester] | AAT Bioquest [aatbio.com]

- 10. apexbt.com [apexbt.com]

Core Photophysical Properties of Cy3.5

An In-depth Technical Guide to the Photostability of (E)-Cyanine 3.5 Chloride

For researchers, scientists, and drug development professionals utilizing fluorescence-based methodologies, the choice of a fluorophore is critical for acquiring high-quality, reproducible data. (E)-Cyanine 3.5 (Cy3.5) chloride, an orange-red fluorescent dye, is employed in various applications, including fluorescence microscopy and biomolecule labeling.[1] However, its performance is intrinsically linked to its photostability—the molecule's resilience to irreversible photochemical destruction upon exposure to light. This guide provides a comprehensive analysis of this compound's photophysical properties, the mechanisms underlying its photobleaching, and standardized protocols for its evaluation.

The brightness and spectral suitability of a fluorophore are determined by its fundamental photophysical characteristics. The brightness is directly proportional to the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φf).[2] this compound is characterized by a high molar extinction coefficient, but its quantum yield can be variable and is sensitive to the molecular environment.[1][3]

A summary of this compound's key spectral and photophysical properties is presented below. It is important to note that these values can vary depending on the solvent, conjugation state, and measurement conditions.[2][4]

| Property | Value | Reference |

| Excitation Maximum (λex) | ~579 - 591 nm | [1][3] |

| Emission Maximum (λem) | ~591 - 604 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 116,000 - 150,000 M⁻¹cm⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φf) | 0.15 - 0.35 | [1][2][3][5][6] |

| Stokes Shift | ~12 - 23 nm | [3][7] |

Mechanisms of this compound Photobleaching

The primary pathway for the photobleaching of cyanine dyes, including this compound, is photooxidation mediated by reactive oxygen species (ROS).[1] The most significant agent in this process is singlet oxygen (¹O₂). The mechanism is initiated when the dye absorbs a photon and transitions to an excited state, a fraction of which can convert to a long-lived triplet state. This triplet-state dye can then transfer energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen that subsequently degrades the dye molecule.[1]

References

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy3.5 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical characteristic of water solubility in Cy3.5 derivatives, a key factor influencing their application in biological research and drug development. The solubility of these fluorescent dyes dictates their handling, conjugation efficiency to biomolecules, and overall performance in aqueous environments typical of biological systems. This document provides a comprehensive overview of the factors governing the solubility of this compound derivatives, quantitative data, detailed experimental protocols, and visual workflows to aid in experimental design and execution.

The Pivotal Role of Sulfonation in Enhancing Water Solubility

The aqueous solubility of cyanine dyes, including the this compound family, is fundamentally determined by their chemical structure. Standard, non-sulfonated this compound derivatives are inherently hydrophobic and exhibit low solubility in water.[1][2][3][] This necessitates the use of organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to prepare stock solutions for labeling biomolecules in aqueous buffers.[1][2][3][]

The most effective and widely used strategy to dramatically increase the water solubility of this compound dyes is through sulfonation. The addition of one or more sulfonate (-SO₃⁻) groups to the cyanine core structure imparts significant hydrophilicity.[5][6][7] These negatively charged moieties readily interact with water molecules, allowing the dye to dissolve directly in aqueous buffers without the need for organic co-solvents. This enhanced solubility not only simplifies experimental workflows but also prevents the aggregation of dye molecules, which can lead to fluorescence quenching and unreliable labeling.[8]

Quantitative Solubility Data of this compound and Related Derivatives

While specific quantitative solubility data for many this compound derivatives remains proprietary or unpublished, the available data for closely related cyanine dyes, particularly Cy3 derivatives, provides a strong indication of the impact of sulfonation. Non-sulfonated versions are generally reported as "insoluble" in water, whereas sulfonated counterparts are described as "highly soluble."

Table 1: Water Solubility of Cyanine Dye Derivatives

| Dye Derivative Category | Specific Example | Reported Water Solubility | Solvent Requirements for Labeling |

| Non-Sulfonated Cyanine | Thiol-reactive Cy3 derivative | >2.5 mM[9][10] | Requires organic co-solvent (e.g., DMSO, DMF)[1][2][3][] |

| This compound NHS ester | Insoluble | Requires organic co-solvent (e.g., DMSO, DMF) | |

| Sulfonated Cyanine | Sulfo-Cy3(Me)COOH | 0.55 M (360 g/L)[11] | Soluble in aqueous buffers[1][2][6] |

| Sulfo-Cy3.5 derivatives | Highly Soluble[5][6][7] | Soluble in aqueous buffers |

Table 2: Solubility of this compound Derivatives in Organic Solvents

| Dye Derivative | DMSO | DMF | Dichloromethane (DCM) |

| This compound NHS ester | Soluble | Soluble | Soluble |

| Sulfo-Cy3 NHS ester | Soluble[12] | Soluble[12] | Not reported |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of a this compound Derivative using UV-Vis Spectrophotometry

This protocol outlines a general method for quantifying the aqueous solubility of a fluorescent dye.

Materials:

-

This compound derivative (powder form)

-

Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Benchtop centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound derivative powder to a microcentrifuge tube containing a known volume of the aqueous solvent (e.g., 1 mL). An amount that ensures undissolved solid remains is crucial.

-

Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

-

Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Preparation of Dilutions for Calibration Curve:

-

In parallel, prepare a stock solution of the this compound derivative in a suitable organic solvent where it is highly soluble (e.g., DMSO).

-

From this stock solution, create a series of dilutions in the same aqueous buffer used for the solubility test to generate a calibration curve. The concentration of these standards should bracket the expected aqueous solubility.

-

-

Spectrophotometric Measurement:

-

Carefully collect a known volume of the supernatant from the centrifuged saturated solution and dilute it with the aqueous buffer to a concentration that falls within the linear range of the spectrophotometer.

-

Measure the absorbance of the diluted supernatant and the calibration standards at the absorbance maximum (λmax) of the this compound derivative.

-

Use the aqueous buffer as a blank.

-

-

Calculation of Solubility:

-

Plot the absorbance of the calibration standards versus their known concentrations to generate a standard curve and determine the molar extinction coefficient (ε) from the slope (according to the Beer-Lambert law, A = εcl).[13][14]

-

Use the absorbance of the diluted supernatant and the standard curve to determine its concentration.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the aqueous solubility of the this compound derivative under the tested conditions.

-

Protocol 2: Protein Labeling with a Sulfonated this compound NHS Ester

This protocol leverages the high water solubility of sulfonated this compound derivatives for direct conjugation to proteins in an aqueous environment.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Sulfo-Cy3.5 NHS ester

-

Anhydrous DMSO or DMF (for initial dye stock preparation)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Prepare Protein Solution:

-

Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Prepare Dye Stock Solution:

-

Allow the vial of Sulfo-Cy3.5 NHS ester to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the dye in a small amount of anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[15]

-

The first colored fraction to elute contains the labeled protein.

-

Protocol 3: Protein Labeling with a Non-Sulfonated this compound NHS Ester

This protocol highlights the necessary use of an organic co-solvent for the conjugation of hydrophobic, non-sulfonated this compound derivatives.

Materials:

-

Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Non-sulfonated this compound NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., Sephadex G-25)

Methodology:

-

Prepare Protein Solution:

-

Dissolve or dialyze the protein into the reaction buffer at a concentration of 2-10 mg/mL.

-

-

Prepare Dye Stock Solution:

-

Prepare a 10 mM stock solution of the non-sulfonated this compound NHS ester in anhydrous DMSO.

-

-

Labeling Reaction:

-

Slowly add the dye stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept to a minimum to avoid protein denaturation, typically between 5-20%.[1][3][] For this compound derivatives, a co-solvent volume of 15% is recommended.[2]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Purify the conjugate using size-exclusion chromatography as described in Protocol 2.

-

Visualizing the Impact of Solubility on Experimental Workflows

The choice between a sulfonated and a non-sulfonated this compound derivative significantly impacts the experimental workflow for biomolecule conjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 5. Sulfo-Cyanine3.5 | AxisPharm [axispharm.com]

- 6. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility. | Semantic Scholar [semanticscholar.org]

- 10. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Sulfo-Cy3 NHS ester | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

The Stability and Handling of Cy3.5 Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential storage and handling conditions for Cy3.5 dye, a bright, orange-red fluorescent dye widely utilized in biological and chemical research. Adherence to these guidelines is critical for ensuring the dye's stability, performance, and the reproducibility of experimental results. This document outlines recommended storage protocols, safe handling procedures, and provides quantitative data on the dye's properties and stability.

Core Properties and Storage Conditions

This compound is a member of the cyanine dye family, known for its excellent photostability and high quantum yield.[1] Proper storage is paramount to preserving its fluorescent properties. The dye is susceptible to degradation from light, moisture, and improper temperatures.

Recommended Storage Summary

| Parameter | Solid (Lyophilized) Form | In Solution (e.g., in DMSO) |

| Temperature | -20°C[2] | -20°C[3] |

| Light Exposure | Store in the dark; avoid prolonged exposure to light.[2] | Store in the dark; protect from light.[3] |

| Moisture | Desiccate to prevent hydration.[2] | Use anhydrous solvents; aliquot to avoid moisture from repeated freeze-thaw cycles.[3] |

| Shelf Life | Up to 12-24 months when stored correctly.[2][4] | Up to 2 weeks; prepare fresh solutions when possible.[3][5] |

Safe Handling and Personal Protective Equipment (PPE)

Cyanine dyes, including this compound, require careful handling to minimize exposure and prevent contamination. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Notes |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |

| Eyes/Face | Safety goggles and face shield | Goggles should be splash-proof. A face shield is recommended when handling powders or solutions. |

| Body | Laboratory coat | A fully buttoned lab coat is the minimum requirement. |

| Respiratory | Fume hood or respirator | All handling of the solid dye and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. |

Reconstitution and Solvent Selection

This compound dye is typically supplied as a lyophilized solid and must be reconstituted in a suitable solvent before use. The choice of solvent is critical for dye stability and solubility.

Solubility Profile

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Anhydrous (moisture-free) DMSO is highly recommended to prevent hydrolysis of reactive forms of the dye (e.g., NHS esters).[3] |

| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is also a suitable solvent.[3] |

| Aqueous Buffers | Insoluble | Direct dissolution in aqueous buffers is not effective.[3] Stock solutions in organic solvents should be diluted into aqueous buffers for final experimental concentrations. |

| Other Organic Solvents | Soluble | Also soluble in chloroform, methanol, and acetonitrile.[] |

Experimental Protocols

Protocol 1: Reconstitution of this compound Dye

This protocol describes the steps for reconstituting a lyophilized vial of this compound dye to create a stock solution.

-

Pre-Handling Preparations:

-

Equilibrate the vial of lyophilized this compound dye to room temperature before opening to prevent condensation of moisture.

-

Assemble all necessary materials: anhydrous DMSO or DMF, micropipettes with appropriate tips, and vortex mixer.

-

Perform all steps in a chemical fume hood.

-

-

Solvent Addition:

-

Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

-

Carefully open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

-

-

Dissolution:

-

Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. The solution should be clear.

-

-

Storage of Stock Solution:

Stability Profile

Photostability

This compound is known for its good photostability, which allows for consistent fluorescence during imaging experiments.[1] However, like all fluorophores, it will photobleach under prolonged or intense light exposure. To minimize photobleaching, it is recommended to use neutral density filters, reduce exposure times, and use anti-fade reagents in mounting media where applicable.

pH Stability

The fluorescence intensity of this compound is largely independent of pH in the range of 4 to 10, making it suitable for a wide variety of biological applications.[7]

Visualizing Workflows

Dye Handling and Reconstitution Workflow

Caption: Workflow for handling and reconstituting this compound dye.

Logical Relationship of Stability Factors

Caption: Key factors influencing the stability of this compound dye.

References

Safeguarding Your Research: A Comprehensive Technical Guide to Cy3.5 Dye Safety

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions required for the handling and use of Cy3.5 dye. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental outcomes. This compound, a member of the cyanine dye family, is a fluorescent molecule widely used in various biological and chemical research applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] While invaluable for its fluorescent properties, it is imperative to handle this chemical with the appropriate care and protective measures.

Hazard Identification and Classification

Although a specific Safety Data Sheet (SDS) for every formulation of this compound dye may not be readily available, the safety profile can be inferred from data on similar cyanine dyes.[2] Generally, cyanine dyes are considered hazardous materials. One available SDS for a this compound compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P273: Avoid release to the environment.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

P330: Rinse mouth.[3]

-

P391: Collect spillage.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory when handling this compound dye in both its solid and solution forms.[2] The following table outlines the minimum required protective gear.

| Body Part | Required PPE | Specifications and Notes |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is a best practice. Always check the manufacturer's data for breakthrough times.[2] |

| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield should be worn over goggles when handling solutions or powders.[2] |

| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[2] |

| Respiratory | Fume hood or respirator | All handling of solid and solution forms of the dye should be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust. If a fume hood is not available, a respirator may be required.[2] |

Safe Handling and Storage Procedures

A systematic approach to handling this compound dye is crucial for preventing contamination and exposure.

3.1. Pre-Handling Preparations:

-

Consult the Safety Data Sheet (SDS): Before use, always review the SDS for the specific this compound product you are using. If a specific SDS is unavailable, consult the SDS for similar cyanine dyes.[2]

-

Designate a Handling Area: All work with the dye should be performed in a designated area, preferably within a chemical fume hood.[2]

-

Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily available before beginning work.[2]

3.2. Handling Procedures:

-

Weighing and Reconstitution: When weighing the solid form of the dye, do so inside a chemical fume hood to prevent the inhalation of any dust particles.[2] When reconstituting, add the solvent to the dye slowly to avoid splashing.[2]

-

Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with skin and eyes.[4][5]

-

Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard warnings.[2]

3.3. Storage:

-

Store this compound dye in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed and protected from light.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

4.1. First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[4]

-

In Case of Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

4.2. Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Pick up and arrange for disposal. Sweep up and shovel the material. Keep it in suitable, closed containers for disposal.[4]

Experimental Protocols and Workflows

The following diagram illustrates a standard workflow for the safe handling of this compound dye, from preparation to disposal.

Caption: Workflow for the safe handling of this compound dye.

Toxicity and Disposal

All waste contaminated with this compound dye is considered hazardous waste and must be disposed of according to institutional and local regulations.[2] This includes contaminated PPE, labware, and any unused dye solutions.

By adhering to these safety precautions, researchers can minimize risks and ensure a safe laboratory environment when working with this compound dye.

References

- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine3.5|MSDS [dcchemicals.com]

- 4. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]

A Technical Comparison of Cy3 and Cy3.5 Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the fluorescent dyes Cy3 and Cy3.5, assisting researchers in making informed decisions for their experimental designs. Cyanine dyes are a cornerstone of fluorescence-based applications due to their high molar extinction coefficients and good quantum yields.[1] Understanding the nuanced differences between closely related dyes like Cy3 and this compound is critical for optimizing experimental outcomes in fluorescence microscopy, FRET, and other sensitive detection methods.

Core Photophysical and Chemical Properties

Both Cy3 and this compound are orange-red fluorescent dyes belonging to the cyanine family.[1] Their spectral properties are very similar, making them compatible with common laser lines (e.g., 532 nm or 561 nm) and standard filter sets for TRITC (tetramethylrhodamine).[1][] A key structural difference is that this compound contains a benzoindole moiety, which has an additional benzene ring compared to the indolenine structure of Cy3.[] This structural variation results in a slight red shift in the absorption and emission spectra of this compound.

A significant characteristic of both Cy3 and this compound is the "anomalous fluorescence enhancement" observed upon their covalent attachment to proteins like antibodies.[1][3][4] This phenomenon leads to a 2- to 3-fold increase in fluorescence intensity compared to the free dye, resulting in brighter conjugates and improved signal-to-noise ratios in immunofluorescence applications.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical properties of Cy3 and this compound. It is important to note that these values can be influenced by the local environment, such as the solvent and the biomolecule to which the dye is conjugated.[5]

Table 1: Photophysical Properties of Cy3 and this compound

| Property | Cy3 | This compound |

| Excitation Maximum (λex) | ~550 - 554 nm | ~581 - 591 nm[5][6] |

| Emission Maximum (λem) | ~570 nm[][7] | ~596 - 604 nm[5][6] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[5][8] | ~116,000 - 125,000 cm⁻¹M⁻¹[5][6] |

| Quantum Yield (Φ) | ~0.15 - 0.20 (in aqueous solution)[5] | ~0.35[5] |

| Stokes Shift | ~16 - 20 nm | ~13 - 15 nm[6] |

Table 2: Reactive Forms for Biomolecule Conjugation

| Reactive Form | Cy3 | This compound |

| NHS ester | Yes[5] | Yes[6] |

| Maleimide | Yes[5] | No |

| Azide | Yes[5] | No |

| Alkyne | Yes[5] | No |

| Hydrazide | Yes[9] | (Available) |

Performance in Key Applications

Both Cy3 and this compound are excellent choices for fluorescence microscopy, offering bright and stable signals, particularly when conjugated to antibodies.[1][5] For routine immunofluorescence applications, the performance of both dyes is expected to be comparable, with the choice often coming down to cost and availability.[1]

Photostability

Fluorescence Resonance Energy Transfer (FRET)

The Cy3 and Cy5 pair is a widely used combination for FRET experiments.[10] this compound can also be used in FRET applications, often paired with Cy5.5. The choice of FRET pair will depend on the specific experimental requirements and the instrumentation available.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for antibody and oligonucleotide labeling.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the general procedure for labeling primary amines on antibodies with amine-reactive NHS esters of Cy3 or this compound.[1]

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

-

Cy3 NHS ester or this compound NHS ester

-

Anhydrous DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare Dye Stock: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO. This should be prepared fresh.[6]

-

Conjugation Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

Oligonucleotide Labeling with NHS Ester Dyes

This protocol outlines the labeling of amino-modified oligonucleotides with this compound NHS ester.[6] A similar protocol can be used for Cy3 NHS ester.

Materials:

-

Amino-modified oligonucleotide

-

Nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)

-

This compound NHS ester

-

Anhydrous DMSO

-

Labeling buffer (0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0)

Procedure:

-

Prepare Oligonucleotide: Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM. Ensure the buffer is free of primary amines.[6]

-

Prepare Dye Stock: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[6]

-

Labeling Reaction: In a microcentrifuge tube, combine 20-30 nmol of the amino-modified oligonucleotide with the labeling buffer to a final volume of 200 µL. Add 20 µL of the 10 mg/mL this compound NHS ester stock solution.

-

Incubation: Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[6]

-

Purification: Purify the labeled oligonucleotide using methods such as ethanol precipitation, HPLC, or gel electrophoresis.

3'-End Labeling of RNA via Periodate Oxidation

This method can be used for 3'-end labeling of RNA with cyanine hydrazides.[9]

Logical Relationship:

Conclusion and Recommendations

Cy3 and this compound are both high-performance fluorescent dyes suitable for a wide range of applications.

-

For routine applications where instrumentation is set up for Cy3, both dyes will perform well, and the choice can be based on factors like cost and availability.

-

When slightly red-shifted spectral properties are desired , this compound is the appropriate choice.

-

The anomalous fluorescence enhancement upon conjugation to proteins is a significant advantage for both dyes in immunofluorescence, leading to brighter signals.[1][3][4]

-